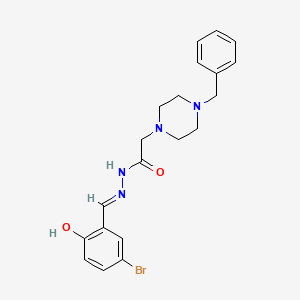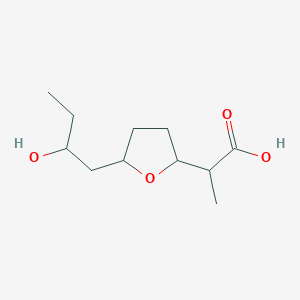
N-BOC-cis-4-Cyanomethyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BOC-cis-4-Cyanomethyl-L-proline is a chemical compound with the empirical formula C12H18N2O4 and a molecular weight of 254.28 g/mol . It is a derivative of proline, an amino acid, and features a cyanomethyl group and a tert-butoxycarbonyl (BOC) protecting group. This compound is used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-cis-4-Cyanomethyl-L-proline typically involves the protection of the amino group of proline with a BOC group, followed by the introduction of a cyanomethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-BOC-cis-4-Cyanomethyl-L-proline can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The BOC protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-BOC-cis-4-Cyanomethyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-BOC-cis-4-Cyanomethyl-L-proline involves its interaction with specific molecular targets and pathways. The BOC protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyanomethyl group can also undergo transformations that contribute to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
N-BOC-cis-4-Hydroxy-L-proline: Similar in structure but with a hydroxy group instead of a cyanomethyl group.
N-BOC-cis-4-Fluoro-L-proline: Features a fluorine atom in place of the cyanomethyl group.
N-BOC-cis-4-Azido-L-proline: Contains an azido group instead of the cyanomethyl group.
Uniqueness
N-BOC-cis-4-Cyanomethyl-L-proline is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various research applications, particularly in the synthesis of novel molecules and the study of biochemical pathways .
Propiedades
Fórmula molecular |
C12H18N2O4 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(2S,4R)-4-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4,6-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 |
Clave InChI |
ZOQSRCNKWLMRMW-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC#N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)
![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)



![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)
![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)
